molecular formula C13H17F2N5 B10927348 4-(difluoromethyl)-N-ethyl-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine

4-(difluoromethyl)-N-ethyl-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine

Cat. No.: B10927348
M. Wt: 281.30 g/mol
InChI Key: GRZDEQNGZOQSNT-UHFFFAOYSA-N
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Description

N-[4-(DIFLUOROMETHYL)-6-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-N-ETHYLAMINE is a synthetic organic compound characterized by the presence of difluoromethyl, pyrazolyl, and pyrimidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(DIFLUOROMETHYL)-6-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-N-ETHYLAMINE typically involves multiple steps, starting from commercially available precursorsThe final step involves the alkylation of the amine group with ethyl iodide under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the synthesis process efficiently .

Chemical Reactions Analysis

Types of Reactions

N-[4-(DIFLUOROMETHYL)-6-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-N-ETHYLAMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce difluoromethyl alcohols .

Scientific Research Applications

N-[4-(DIFLUOROMETHYL)-6-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-N-ETHYLAMINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[4-(DIFLUOROMETHYL)-6-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-N-ETHYLAMINE involves its interaction with specific molecular targets. The difluoromethyl group can form strong hydrogen bonds with target proteins, enhancing the compound’s binding affinity. The pyrazolyl and pyrimidinyl groups contribute to the compound’s overall stability and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-DIFLUOROMETHYL-6-METHYL-2-PYRIMIDINYL)-N-ETHYLAMINE
  • N-(4-DIFLUOROMETHYL-6-ETHYL-2-PYRIMIDINYL)-N-METHYLAMINE
  • N-(4-DIFLUOROMETHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL)-N-ETHYLAMINE

Uniqueness

N-[4-(DIFLUOROMETHYL)-6-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-N-ETHYLAMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both difluoromethyl and pyrazolyl groups enhances its potential as a versatile building block in synthetic chemistry .

Properties

Molecular Formula

C13H17F2N5

Molecular Weight

281.30 g/mol

IUPAC Name

4-(difluoromethyl)-N-ethyl-6-(1-ethyl-5-methylpyrazol-4-yl)pyrimidin-2-amine

InChI

InChI=1S/C13H17F2N5/c1-4-16-13-18-10(6-11(19-13)12(14)15)9-7-17-20(5-2)8(9)3/h6-7,12H,4-5H2,1-3H3,(H,16,18,19)

InChI Key

GRZDEQNGZOQSNT-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=CC(=N1)C(F)F)C2=C(N(N=C2)CC)C

Origin of Product

United States

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